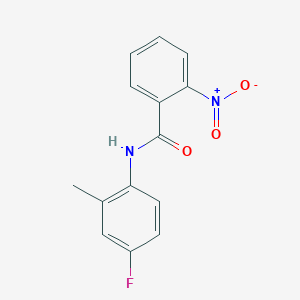![molecular formula C15H12FNO5 B455820 3-[(5-Fluoro-2-nitrophenoxy)methyl]-4-methoxybenzaldehyde CAS No. 438218-86-1](/img/structure/B455820.png)
3-[(5-Fluoro-2-nitrophenoxy)methyl]-4-methoxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(5-Fluoro-2-nitrophenoxy)methyl]-4-methoxybenzaldehyde is an organic compound with the molecular formula C15H12FNO5. It is characterized by the presence of a fluoro-substituted nitrophenoxy group and a methoxybenzaldehyde moiety.
Wissenschaftliche Forschungsanwendungen
3-[(5-Fluoro-2-nitrophenoxy)methyl]-4-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(5-Fluoro-2-nitrophenoxy)methyl]-4-methoxybenzaldehyde typically involves a multi-step process. One common method includes the reaction of 5-fluoro-2-nitrophenol with a suitable benzylating agent to form the intermediate 5-fluoro-2-nitrophenoxybenzyl compound. This intermediate is then subjected to formylation to introduce the aldehyde group, resulting in the final product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Sodium methoxide (NaOCH3) or other strong nucleophiles under basic conditions.
Major Products:
Oxidation: 3-[(5-Fluoro-2-nitrophenoxy)methyl]-4-methoxybenzoic acid.
Reduction: 3-[(5-Fluoro-2-aminophenoxy)methyl]-4-methoxybenzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wirkmechanismus
The mechanism of action of 3-[(5-Fluoro-2-nitrophenoxy)methyl]-4-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects .
Vergleich Mit ähnlichen Verbindungen
- 3-[(5-Chloro-2-nitrophenoxy)methyl]-4-methoxybenzaldehyde
- 3-[(5-Bromo-2-nitrophenoxy)methyl]-4-methoxybenzaldehyde
- 3-[(5-Methyl-2-nitrophenoxy)methyl]-4-methoxybenzaldehyde
Comparison:
Uniqueness: The presence of the fluoro group in 3-[(5-Fluoro-2-nitrophenoxy)methyl]-4-methoxybenzaldehyde imparts unique electronic properties, making it more reactive in certain substitution reactions compared to its chloro, bromo, and methyl analogs.
Reactivity: The fluoro derivative may exhibit different reactivity patterns in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluoro group.
This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
IUPAC Name |
3-[(5-fluoro-2-nitrophenoxy)methyl]-4-methoxybenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO5/c1-21-14-5-2-10(8-18)6-11(14)9-22-15-7-12(16)3-4-13(15)17(19)20/h2-8H,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTKHWQMVCWMOBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)COC2=C(C=CC(=C2)F)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide](/img/structure/B455742.png)
![5-[(4-METHYL-2-NITROPHENOXY)METHYL]-N-[4-(1H-PYRAZOL-1-YLMETHYL)PHENYL]-2-FURAMIDE](/img/structure/B455744.png)


![2-cyano-3-(3-furyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B455750.png)
![METHYL 2-({2-[(1-ALLYL-6-AMINO-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZOATE](/img/structure/B455752.png)
![N'-{[5-(dimethylamino)-2-furyl]methylene}-5-methyl-3-thiophenecarbohydrazide](/img/structure/B455754.png)

![(E)-N-[2,6-DIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-2,3-DIPHENYL-2-PROPENAMIDE](/img/structure/B455757.png)

![N'-[3-(2-furyl)-2-methyl-2-propenylidene]-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B455759.png)
![2-cyano-3-(1-methyl-1H-pyrrol-2-yl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B455760.png)
![N-(2,5-dimethoxyphenyl)-1-ethyl-N-[(1-ethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B455762.png)
